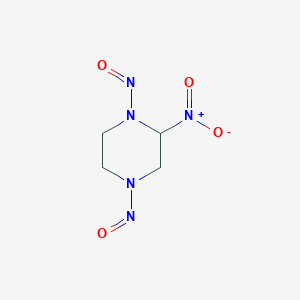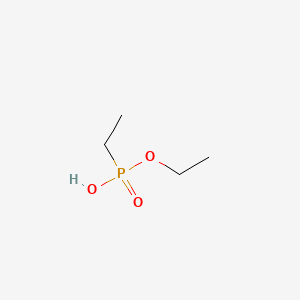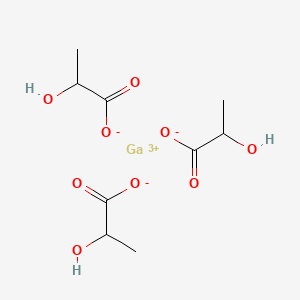![molecular formula C15H19NO5 B13751986 2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1177193-29-1](/img/structure/B13751986.png)
2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique structural configuration, which includes a benzyloxycarbonylamino group and a hydroxy group attached to a cyclohexane ring. The stereochemistry of this compound is denoted by the specific arrangement of its substituents, making it an interesting subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxycarbonylamino and hydroxy groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations under controlled conditions. Reaction conditions often include the use of solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), as well as catalysts and reagents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonylamino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the benzyloxycarbonylamino group may yield an amine.
科学研究应用
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a scaffold for designing bioactive compounds.
作用机制
The mechanism of action of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The hydroxy group can participate in nucleophilic attacks and other chemical reactions, modulating the activity of enzymes and other biomolecules. The overall effect of this compound depends on its specific binding interactions and the pathways it influences.
相似化合物的比较
Similar Compounds
(1R,2S,4S)-7-(Benzyloxy)carbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: A compound with a similar benzyloxycarbonyl group but a different bicyclic structure.
(2S)-2-(4-Methoxy)benzyl-3-dehydroquinic acid: A compound with a similar benzyl group but different functional groups and stereochemistry.
Uniqueness
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and application in multiple fields.
属性
CAS 编号 |
1177193-29-1 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
4-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19) |
InChI 键 |
WMASAXSIWUGWBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
